molecular formula C7H2BrN3S B12819179 6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile

6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile

Cat. No.: B12819179
M. Wt: 240.08 g/mol
InChI Key: TXZHBWGSOKICQG-UHFFFAOYSA-N
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Description

6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a bromine atom at the 6-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 2-aminopyridine with bromine and thiocyanate under controlled conditions to form the thiazole ring . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism by which 6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H2BrN3S

Molecular Weight

240.08 g/mol

IUPAC Name

6-bromo-[1,3]thiazolo[4,5-b]pyridine-2-carbonitrile

InChI

InChI=1S/C7H2BrN3S/c8-4-1-5-7(10-3-4)11-6(2-9)12-5/h1,3H

InChI Key

TXZHBWGSOKICQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)C#N)Br

Origin of Product

United States

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